
Agn-PC-0mxnzt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0mxnzt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0mxnzt typically involves the reduction of silver nitrate using hydrogen peroxide as a reducing agent. The reaction is carried out in the presence of polyvinylpyrrolidone, which acts as a dispersant. The reaction conditions, including the concentration of polyvinylpyrrolidone, reaction temperature, and pH, play a crucial role in determining the size and uniformity of the silver nanoparticles formed .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis methods. These methods often utilize continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as electrospinning and ultraviolet reduction has also been explored to enhance the properties of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0mxnzt undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity with oxygen is particularly notable, as it can form stable oxides under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, ammonia, and various organic solvents. The reaction conditions, such as temperature and pressure, significantly influence the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound include silver oxides and other silver-based compounds. These products have diverse applications in catalysis and materials science .
Applications De Recherche Scientifique
Agn-PC-0mxnzt has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology and medicine, the compound’s antimicrobial properties make it a valuable component in developing new therapeutic agents . Additionally, this compound is used in the industry for the production of advanced materials, including nanocomposites and coatings .
Mécanisme D'action
The mechanism of action of Agn-PC-0mxnzt involves its interaction with molecular targets and pathways. The compound exerts its effects by disrupting cellular processes in microorganisms, leading to their inactivation. This is primarily achieved through the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Agn-PC-0mxnzt include other silver-based nanoparticles and complexes, such as silver nitrate and silver oxide. These compounds share some properties with Agn-PC-0
Propriétés
Numéro CAS |
77186-28-8 |
|---|---|
Formule moléculaire |
C10H15ClN2O |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
N-[(dimethylamino)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)8-11-10(13)9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H,11,13);1H |
Clé InChI |
BOHLPCJEYNEZKU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CNC(=O)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


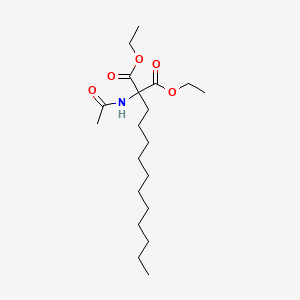
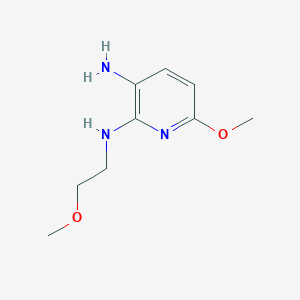
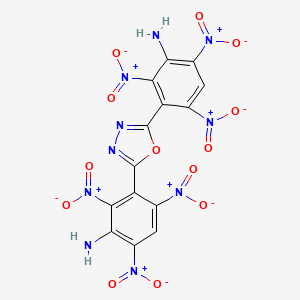
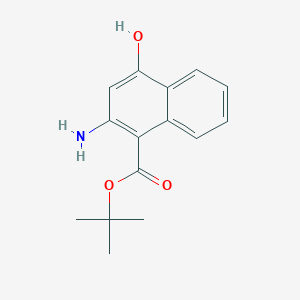
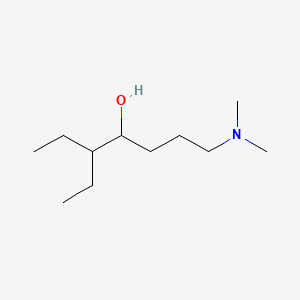
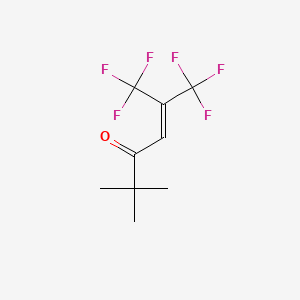

![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)
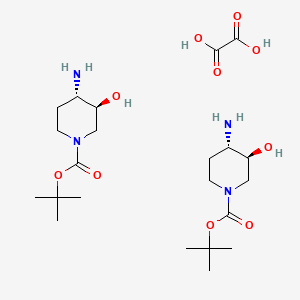
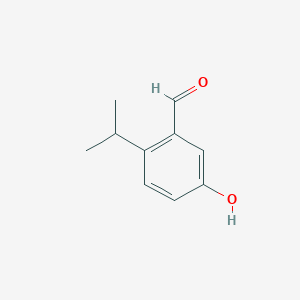

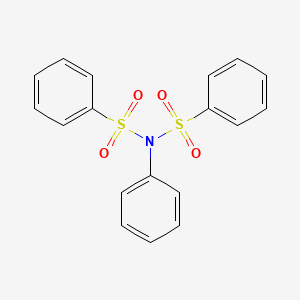
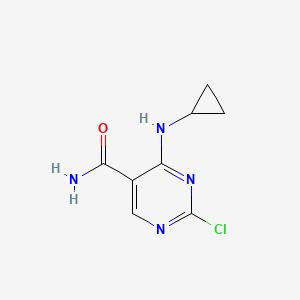
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)
